Fmoc-cys(dpm)-oh
Overview
Description
“Fmoc-Cys(Dpm)-OH” is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . It is also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-diphenylmethyl-L-cysteine .
Synthesis Analysis
“this compound” is used in Fmoc Solid Phase Peptide Synthesis (SPPS) for the introduction of Cys residues . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Molecular Structure Analysis
The molecular formula of “this compound” is C31H27NO4S . The molecular weight is 509.62 g/mol .Chemical Reactions Analysis
In the synthesis of peptides containing Cys, “this compound” presents special challenges to the peptide chemist . The Dpm group has increased stability compared to Trt, enabling selective removal of Mtt groups on the solid phase with dilute TFA without loss of Dpm groups .Physical and Chemical Properties Analysis
“this compound” is a powder form . It is used in Fmoc solid-phase peptide synthesis .Scientific Research Applications
Applications in Peptide Synthesis
Fmoc-Cys(Dpm)-Oh plays a significant role in the synthesis of peptides. It is particularly useful due to its stability against TFA, making it compatible with the S-Trt group, thus aiding in the regioselective construction of disulfide bonds in peptides (Góngora-Benítez et al., 2012). Moreover, this compound derivatives exhibit excellent synthesis characteristics in Fmoc solid-phase peptide synthesis, demonstrating the ease of using these cysteine derivatives with the Fmoc chemistry approach (McCurdy, 1989).
Improving Peptide Solubility
The use of this compound in peptide synthesis also aids in improving the solubility of Cys-containing protected peptides. This is achieved by minimizing Cys racemization and C-terminal 3-(1-piperidinyl)alanine formation (Ramos-Tomillero et al., 2015).
Applications in Gene Delivery
This compound is utilized in the synthesis of perfluoroalkylated dimerizable detergents used as gene delivery systems. This approach offers high yields and purity, demonstrating its potential in biomedical applications (Guilloteau et al., 2009).
Development of Antibacterial and Anti-inflammatory Materials
The compound's utility extends to the development of antibacterial and anti-inflammatory materials. Fmoc-decorated self-assembling building blocks, including derivatives of this compound, show promising advancements in the field of biomedical materials due to their antibacterial capabilities (Schnaider et al., 2019).
Molecular Recognition Studies
This compound is instrumental in molecular recognition studies in water, particularly in the covalent imprinting of cysteine. This process involves complexing this compound with polymers to achieve selective recognition of cysteine, demonstrating potential in biochemical and pharmaceutical research (Burri & Yu, 2015).
Contribution to Biomaterial Development
This compound contributes significantly to the development of biomaterials, such as hydrogels, for cell culture. By incorporating chemical functionality, Fmoc-peptide scaffolds can provide gels with tunable chemical and mechanical properties suitable for in vitro cell culture (Jayawarna et al., 2009).
Mechanism of Action
Target of Action
Fmoc-Cys(Dpm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine thiol group, which plays a crucial role in peptide and protein chemistry .
Mode of Action
The compound interacts with its target by protecting the cysteine thiol group, thereby enabling a vast array of peptide and protein chemistry . The Dpm group in this compound has been shown to prevent the risk of racemization during the incorporation of the Cys residue in Fmoc-Solid Phase Peptide Synthesis (SPPS) .
Biochemical Pathways
The protection of the cysteine thiol group by this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . This process affects the biochemical pathways involved in peptide synthesis and protein science .
Pharmacokinetics
The compound’s ability to prevent racemization during cys residue incorporation in fmoc-spps suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . It also enables peptide/protein labeling in vitro and in vivo .
Action Environment
The action of this compound can be influenced by environmental factors such as the conditions used for its deprotection, its use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups . These factors can affect the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-cysteine(diphenylmethyl)-hydroxyl is primarily used in solid-phase peptide synthesis (SPPS) to protect the thiol group of cysteine from oxidation and racemization. The Fmoc group is removed under basic conditions, while the diphenylmethyl group is removed under acidic conditions, allowing for the selective deprotection of cysteine residues. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases, which facilitate the incorporation of cysteine into peptides and proteins. The interactions between Fmoc-cysteine(diphenylmethyl)-hydroxyl and these biomolecules are essential for the efficient synthesis of peptides and proteins with specific disulfide bonds .
Cellular Effects
The effects of Fmoc-cysteine(diphenylmethyl)-hydroxyl on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, this compound ensures the proper folding and stability of peptides and proteins, which are crucial for their biological activity. The incorporation of cysteine into peptides and proteins can influence cell signaling pathways, gene expression, and cellular metabolism. For example, cysteine residues in proteins can form disulfide bonds, which are essential for the structural integrity and function of many proteins involved in cell signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of Fmoc-cysteine(diphenylmethyl)-hydroxyl involves the selective protection and deprotection of the thiol group of cysteine. The Fmoc group is removed under basic conditions, exposing the amino group of cysteine for peptide bond formation. The diphenylmethyl group is removed under acidic conditions, exposing the thiol group for disulfide bond formation. This selective deprotection allows for the precise incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Fmoc-cysteine(diphenylmethyl)-hydroxyl are important factors to consider. The compound is stable under the conditions used for Fmoc-based SPPS, but it can degrade over time if exposed to harsh conditions. Long-term studies have shown that the selective deprotection of Fmoc-cysteine(diphenylmethyl)-hydroxyl can be achieved with minimal degradation, ensuring the efficient synthesis of peptides and proteins with specific disulfide bonds .
Dosage Effects in Animal Models
The effects of Fmoc-cysteine(diphenylmethyl)-hydroxyl in animal models have been studied to determine the optimal dosage for peptide synthesis. Studies have shown that the compound is effective at low concentrations, with minimal toxic or adverse effects. At high doses, Fmoc-cysteine(diphenylmethyl)-hydroxyl can cause toxicity and adverse effects, such as oxidative stress and disruption of cellular processes. Therefore, it is important to carefully control the dosage of this compound in animal models to ensure the efficient and safe synthesis of peptides and proteins .
Metabolic Pathways
Fmoc-cysteine(diphenylmethyl)-hydroxyl is involved in various metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors involved in the synthesis and modification of peptides and proteins, such as peptidyl transferases and proteases. These interactions are essential for the efficient incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Transport and Distribution
The transport and distribution of Fmoc-cysteine(diphenylmethyl)-hydroxyl within cells and tissues are crucial for its role in peptide synthesis. The compound is transported into cells via specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, Fmoc-cysteine(diphenylmethyl)-hydroxyl is localized to specific compartments, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. This localization ensures the efficient incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Subcellular Localization
The subcellular localization of Fmoc-cysteine(diphenylmethyl)-hydroxyl is essential for its activity and function in peptide synthesis. The compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. This localization is facilitated by targeting signals and post-translational modifications, which direct Fmoc-cysteine(diphenylmethyl)-hydroxyl to the appropriate compartments. The proper localization of this compound ensures the efficient incorporation of cysteine into peptides and proteins, facilitating the formation of specific disulfide bonds and ensuring the proper folding and stability of the synthesized peptides and proteins .
Properties
IUPAC Name |
(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLDYIPIHKRET-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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